

A-Technical-Guide-to-4-Chloro-2-fluorobenzaldehyde-Properties-and-Applications

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Compound of Interest

Compound Name: 4-Chloro-2-fluorobenzaldehyde

Cat. No.: B1630973

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Abstract

4-Chloro-2-fluorobenzaldehyde is a key bifunctional aromatic compound, serving as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.^{[1][2]} Its unique substitution pattern, featuring a reactive aldehyde group and two distinct halogen atoms (chlorine and fluorine), imparts specific reactivity and properties that are highly valued in medicinal and process chemistry.^{[2][3]} This guide provides an in-depth analysis of the core physicochemical properties of **4-Chloro-2-fluorobenzaldehyde**, detailed protocols for its analytical characterization, and insights into its handling and synthetic utility, tailored for researchers and drug development professionals.

Core Physicochemical Properties

The physical and chemical characteristics of **4-Chloro-2-fluorobenzaldehyde** are fundamental to its application in synthetic chemistry. These properties dictate the reaction conditions, purification strategies, and formulation approaches.

Structural and General Properties

The compound is a white to light yellow or pale cream crystalline solid or powder at room temperature.^{[1][4]} Its halogenated benzaldehyde structure is the primary determinant of its chemical behavior.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ ClFO	[1][5][6]
Molecular Weight	158.56 g/mol	[1][5][7]
CAS Number	61072-56-8	[4][5][7]
Appearance	White to pale cream/light yellow crystals or powder	[1][4]
Melting Point	58-61 °C	[1][3]
Boiling Point	118-120 °C	[3][8]
Density	1.4 ± 0.1 g/cm ³	[8]
IUPAC Name	4-chloro-2-fluorobenzaldehyde	[5][7]

Solubility Profile

Understanding the solubility is crucial for selecting appropriate reaction solvents and purification methods. **4-Chloro-2-fluorobenzaldehyde** is reported to be insoluble in water.[5] However, based on the "like dissolves like" principle, it is expected to be soluble in common organic solvents such as ethyl acetate, chloroform, and hexane, similar to its structural analog, 4-chlorobenzaldehyde.[9]

Safety and Handling

As a reactive chemical intermediate, proper handling is paramount. **4-Chloro-2-fluorobenzaldehyde** is classified as a substance that causes skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[7][8] It is noted to be air-sensitive and incompatible with strong oxidizing agents, acids, bases, and reducing agents.[5][10]

Key Safety Precautions:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][11]
- Ventilation: Use only outdoors or in a well-ventilated area.[10][11]

- Storage: Store in a cool, dry, well-ventilated place with the container tightly closed, preferably under an inert atmosphere like nitrogen.^{[1][10][11]} Recommended storage temperature is between 2 - 8 °C.^[1]

Spectroscopic and Chromatographic Characterization

Accurate characterization is the bedrock of chemical synthesis, ensuring identity, purity, and structural integrity. The following sections detail the expected spectroscopic signatures and a standard chromatographic method for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The electron-withdrawing effects of the fluorine, chlorine, and aldehyde groups create a distinct and predictable pattern in the aromatic region of the NMR spectra.

- ¹H NMR: The spectrum will show three signals in the aromatic region (typically δ 7.0-8.0 ppm) and one singlet for the aldehyde proton (typically δ 9.5-10.5 ppm). The fluorine atom will cause characteristic splitting (coupling) of the adjacent proton signals.
- ¹³C NMR: The spectrum will display seven distinct signals, including a downfield signal for the carbonyl carbon ($\delta > 185$ ppm) and signals for the six aromatic carbons, with those bonded to halogens showing characteristic shifts.
- ¹⁹F NMR: A single resonance is expected, providing confirmation of the fluorine's presence and chemical environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **4-Chloro-2-fluorobenzaldehyde**, the key diagnostic peaks are:

- C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.
- C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

- Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm^{-1} region.
- C-F and C-Cl Stretches: Absorptions in the fingerprint region, typically between 1000-1300 cm^{-1} for C-F and 600-800 cm^{-1} for C-Cl.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

- Molecular Ion (M^+): The spectrum will show a molecular ion peak at $m/z \approx 158$.
- Isotopic Pattern: A characteristic feature will be the presence of an $\text{M}+2$ peak at $m/z \approx 160$, with an intensity approximately one-third of the M^+ peak, which is indicative of the presence of a single chlorine atom.

Experimental Protocols

The following protocols describe standard, self-validating methodologies for the quality control and characterization of **4-Chloro-2-fluorobenzaldehyde**.

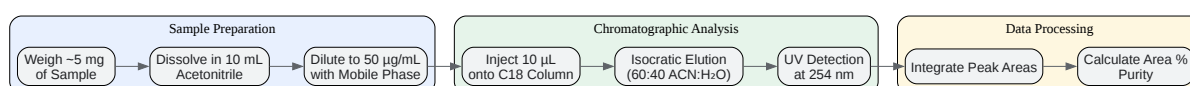
Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for determining the purity of a sample. The causality behind this choice is its high resolution, sensitivity, and reproducibility for analyzing aromatic compounds.

Methodology:

- Sample Preparation: Accurately weigh ~5 mg of **4-Chloro-2-fluorobenzaldehyde** and dissolve it in 10 mL of acetonitrile to create a 0.5 mg/mL stock solution. Further dilute to ~50 $\mu\text{g/mL}$ with the mobile phase.
- Instrumentation: A standard HPLC system with a UV detector.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.
- Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.



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Caption: HPLC Purity Analysis Workflow.

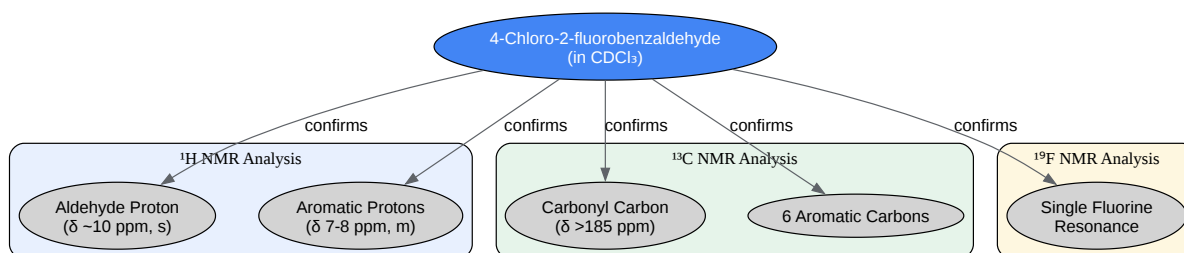
Protocol: Structural Confirmation by NMR Spectroscopy

This protocol ensures the chemical identity and structure of the compound. The choice of deuterated chloroform (CDCl₃) as a solvent is due to its excellent dissolving power for nonpolar to moderately polar organic compounds and its clean spectral window.

Methodology:

- Sample Preparation: Dissolve 10-15 mg of **4-Chloro-2-fluorobenzaldehyde** in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Acquire a ¹H NMR spectrum.

- Acquire a $^{13}\text{C}\{^1\text{H}\}$ (proton-decoupled) NMR spectrum.
- Acquire a ^{19}F NMR spectrum if available.
- Analysis: Process the spectra and compare the chemical shifts, multiplicities, and coupling constants with established reference data to confirm the structure.



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Caption: NMR Structural Confirmation Logic.

Synthetic Utility and Reactivity

4-Chloro-2-fluorobenzaldehyde is a versatile building block primarily due to the reactivity of its aldehyde group and the influence of the halogen substituents on the aromatic ring.^{[2][3]}

- **Aldehyde Reactions:** The formyl group readily undergoes reactions typical of aldehydes, such as Knoevenagel condensations, Wittig reactions, reductions to the corresponding alcohol, and oxidations to the carboxylic acid.^[2]
- **Aromatic Substitution:** The electron-withdrawing nature of the aldehyde and halogen groups deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$). The fluorine atom, in particular, is a good leaving group in $\text{S}_{\text{N}}\text{Ar}$ reactions, a principle often exploited in the synthesis of complex molecules.

Its application as a pharmaceutical intermediate is well-documented, contributing to the synthesis of anti-cancer and anti-inflammatory agents.[1][2] In the agrochemical industry, it is used to create effective pesticides and herbicides.[1]

Conclusion

4-Chloro-2-fluorobenzaldehyde is a high-value chemical intermediate with a well-defined set of physical and spectral properties. Its utility in drug development and material science is directly linked to its distinct reactivity, which is governed by the interplay of its aldehyde and halogen functionalities. The analytical protocols provided herein offer robust, self-validating systems for ensuring the quality and identity of this compound, which is a critical prerequisite for its successful application in research and manufacturing.

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